molecular formula C12H15N3O3S B6505461 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide CAS No. 1421525-96-3

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B6505461
CAS No.: 1421525-96-3
M. Wt: 281.33 g/mol
InChI Key: WZOWKXHJAZTGDU-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound featuring a pyrazole ring fused with a furan ring and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methylamine to yield the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

  • Furan-2-ylmethanethiol: This compound shares the furan ring but differs in the presence of the sulfonamide group.

  • Nitrofuran derivatives: These compounds contain a nitro group attached to the furan ring, which can impart different biological activities.

Uniqueness: N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclopropanesulfonamide is unique due to its combination of the pyrazole and furan rings, which provides a distinct structural framework. This allows for diverse chemical reactivity and potential biological activities that are not observed in simpler furan or pyrazole derivatives.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-15-11(12-3-2-6-18-12)7-9(14-15)8-13-19(16,17)10-4-5-10/h2-3,6-7,10,13H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOWKXHJAZTGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2CC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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